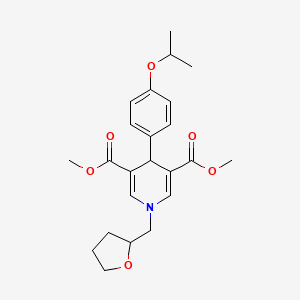

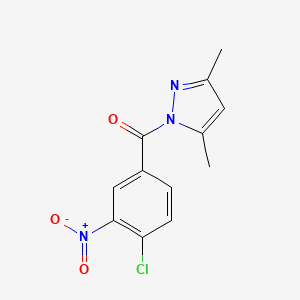

dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to a broader class of chemicals known as 1,4-dihydropyridine derivatives. These are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds involve exploring their potential chemical reactivities, molecular structures, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives often employs the Hantzsch synthesis reaction, a multi-component condensation reaction. For example, microwave irradiation has been used to promote the Hantzsch condensation reaction of related compounds under solvent-free conditions, showcasing modern approaches to their synthesis (Wenwen Zhang et al., 2009).

Aplicaciones Científicas De Investigación

Calcium Antagonistic Properties

Nimodipine, a structurally similar compound, has been identified as a new calcium antagonistic drug exhibiting a preferential cerebrovascular action. This drug prevents the spasm of the isolated rabbit basilar artery induced by depolarization and receptor stimulation. Its predominant dilation of cerebral vessels over peripheral vasodilation suggests its utility in the prophylaxis and treatment of cerebral vasospasm in humans, indicating a potential application of related compounds in neurovascular research (Kazda & Towart, 2005).

Vasodilatory Effects in Animal Models

Further research on nimodipine's effects, administered by infusion in anesthetized cats, observed pial arterial dilation with minimal impact on blood pressure. These findings underscore the compound's specificity towards cerebral vasodilation, highlighting a potential research avenue for related compounds in studying blood flow dynamics within the brain (Auer Lm, 1981).

Structural Insights

The structural analysis of nimodipine has provided insights into its calcium channel antagonist properties, detailing the spatial orientation of its dihydropyridine ring and substituents. This structural elucidation aids in understanding the molecular basis of its action and can inform the design and development of new therapeutic agents with enhanced specificity and efficacy (S. D. Wang, L. Herbette, & D. G. Rhodes, 1989).

Enantioselectivity in Catalysis

Research into the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters has shed light on the influence of acyl chain length and branching on enzymatic selectivity. This study provides valuable information for the development of chiral pharmaceuticals and could inform the synthesis and application of related dihydropyridine derivatives (Sobolev et al., 2002).

Propiedades

IUPAC Name |

dimethyl 1-(oxolan-2-ylmethyl)-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-15(2)30-17-9-7-16(8-10-17)21-19(22(25)27-3)13-24(12-18-6-5-11-29-18)14-20(21)23(26)28-4/h7-10,13-15,18,21H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTILWBJMGIXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)